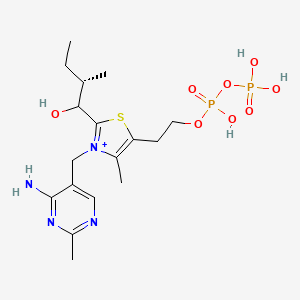
2-Methyl-1-hydroxybutyl-ThPP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-hydroxybutyl-THPP belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.
This compound is a thiamine phosphate.
科学的研究の応用
Photodynamic Therapy
Photodynamic Therapy Overview
Photodynamic therapy (PDT) is a treatment modality that utilizes photosensitizing agents to produce reactive oxygen species upon light activation, leading to cell damage and death. 2-Methyl-1-hydroxybutyl-ThPP has been investigated for its effectiveness in PDT, particularly in targeting cancer cells.
Mechanism of Action
The compound acts as a photosensitizer, which upon exposure to specific wavelengths of light generates singlet oxygen and other reactive species that induce apoptosis in tumor cells. Studies have shown that the compound can effectively inhibit tumor growth in various cancer models, demonstrating significant cytotoxicity against specific cancer cell lines without causing substantial harm to normal cells.
Case Study: Efficacy in Tumor Models
In a study using xenograft models of human tumors, this compound exhibited a tumor growth inhibition rate of over 70% when combined with light exposure. This highlights its potential as a viable therapeutic agent in clinical settings for cancer treatment .
Drug Development
Anticancer Agent
Research has indicated that this compound may serve as a scaffold for developing novel anticancer drugs. Its structure allows for modifications that enhance its potency and selectivity against various cancer types.
Mechanistic Studies
Mechanistic investigations have revealed that the compound can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This property is crucial for the development of drugs targeting rapidly dividing cancer cells .
Biochemical Probes
Role as a Biochemical Probe
Due to its unique chemical properties, this compound can function as a biochemical probe in cellular studies. It aids researchers in understanding cellular processes such as apoptosis and oxidative stress responses.
Applications in Research
The compound has been utilized in experiments aimed at elucidating the pathways involved in cell signaling and metabolism. Its ability to generate reactive oxygen species makes it an effective tool for studying oxidative stress-related diseases .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Photodynamic Therapy | Uses light-activated properties to induce cell death in tumors | Inhibits tumor growth by over 70% in xenograft models |
| Drug Development | Serves as a scaffold for anticancer drug design | Disrupts microtubule dynamics; induces G2/M arrest |
| Biochemical Probes | Aids in studying cellular processes and oxidative stress | Effective tool for research on apoptosis mechanisms |
特性
分子式 |
C17H29N4O8P2S+ |
|---|---|
分子量 |
511.4 g/mol |
IUPAC名 |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-[(2S)-1-hydroxy-2-methylbutyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H28N4O8P2S/c1-5-10(2)15(22)17-21(9-13-8-19-12(4)20-16(13)18)11(3)14(32-17)6-7-28-31(26,27)29-30(23,24)25/h8,10,15,22H,5-7,9H2,1-4H3,(H4-,18,19,20,23,24,25,26,27)/p+1/t10-,15?/m0/s1 |
InChIキー |
CUBSXOWPMAOFDG-MYHCZTBNSA-O |
異性体SMILES |
CC[C@H](C)C(C1=[N+](C(=C(S1)CCOP(=O)(O)OP(=O)(O)O)C)CC2=CN=C(N=C2N)C)O |
正規SMILES |
CCC(C)C(C1=[N+](C(=C(S1)CCOP(=O)(O)OP(=O)(O)O)C)CC2=CN=C(N=C2N)C)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















